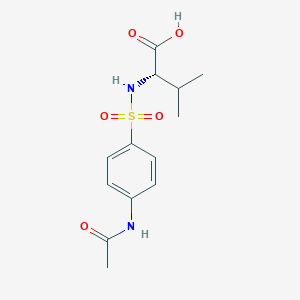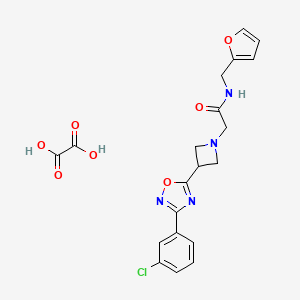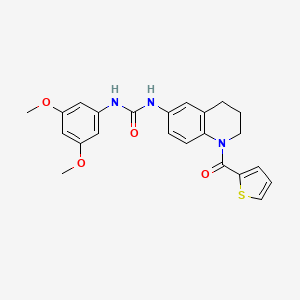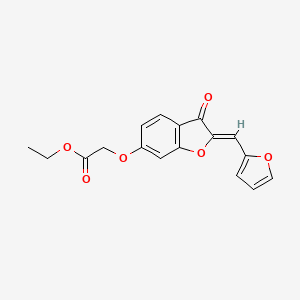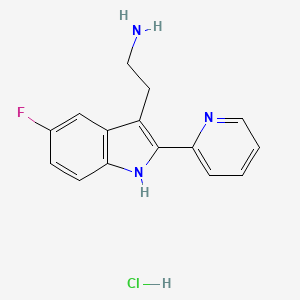
3-(2-Aminoethyl)-5-fluoro-2-pyridin-2-yl-1H-indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of tryptamine, which is a monoamine alkaloid found in plants, fungi, and animals. It is structurally similar to the neurotransmitters serotonin, melatonin, and DMT .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tryptamine derivatives are often synthesized from tryptamine itself, which can be derived from the amino acid tryptophan .Molecular Structure Analysis
The molecular structure of this compound would likely be similar to that of tryptamine, with the addition of a fluorine atom and a pyridin-2-yl group .Chemical Reactions Analysis
Tryptamine derivatives can undergo various chemical reactions, including acylation, alkylation, and reactions with carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Tryptamine itself is a crystalline solid at room temperature .Scientific Research Applications
Synthesis and Antiviral Activity
Synthesis and antiviral activity of substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives were investigated, showing significant activity against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus. Notably, specific hydrochlorides demonstrated high efficacy against influenza A/Aichi/2/69 (H3N2) virus in cell cultures and in vivo models, surpassing the effectiveness of Arbidol in a model of influenza pneumonia in mice. (Ivachtchenko et al., 2015)
Microwave-Assisted Synthesis and Antimicrobial Activities
Comparative studies on conventional and microwave-assisted synthesis of novel indole derivatives showed that microwave irradiation reduces reaction times, improves yields, and enhances reproducibility over conventional methods. These indole derivatives were evaluated for antimicrobial activities against various microbial strains, displaying significant activities. (Anekal & Biradar, 2012)
Antimicrobial Evaluation of Ethoxyphthalimide Derivatives
Ethoxyphthalimide derivatized spiro[indole-3,5'-[1,3]thiazolo[4,5-c]isoxazol]-2(1H)-ones were synthesized through a five-step pathway, starting from 2-aminopyridine and isatin. These compounds underwent structural confirmation and were screened for their antimicrobial activity, showing promise in this domain. (Thadhaney et al., 2010)
Synthesis of New Carbamate Derivatives of Indole
New 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives were synthesized using nickel ferrite nanoparticles, displaying anti-oxidant and anti-microbial activity. This innovative approach underlines the utility of nickel ferrite nanoparticles in the condensation process, leading to compounds with potential biological activity. (Rao et al., 2019)
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(5-fluoro-2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3.ClH/c16-10-4-5-13-12(9-10)11(6-7-17)15(19-13)14-3-1-2-8-18-14;/h1-5,8-9,19H,6-7,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWKBVSOAGFKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)F)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-5-fluoro-2-pyridin-2-yl-1H-indole hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2802708.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2802709.png)
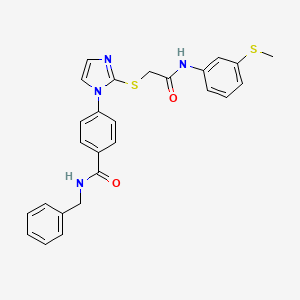
![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2802711.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)ethyl]but-2-enamide](/img/structure/B2802719.png)

